molecular formula C20H21N3O6S B2416731 N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 955234-78-3

N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2416731
CAS No.: 955234-78-3
M. Wt: 431.46
InChI Key: WUOVTUMGBYFIEP-UHFFFAOYSA-N
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Description

N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound. Its intricate structure suggests potential bioactivity and diverse applications across scientific domains.

Properties

IUPAC Name

N-[4-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-13(24)22-15-2-5-17(6-3-15)30(26,27)21-10-14-8-20(25)23(11-14)16-4-7-18-19(9-16)29-12-28-18/h2-7,9,14,21H,8,10-12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOVTUMGBYFIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is synthesized via multi-step organic reactions. Starting with benzo[d][1,3]dioxole, various intermediates are formed through selective functional group transformations. Key steps include sulfonamide formation, acylation, and coupling reactions.

Industrial Production Methods: Industrial synthesis involves optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and process intensification are employed for large-scale production. Catalysts and reagents are chosen to ensure efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: Selective oxidation of functional groups can introduce new reactive sites.

  • Reduction: Reduction reactions can modify specific functional groups without altering the core structure.

  • Substitution: Various substitution reactions (nucleophilic/electrophilic) are feasible due to the presence of multiple reactive sites.

Common Reagents and Conditions:
  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.

Major Products:

Scientific Research Applications

Chemistry: In chemical research, this compound is used as a building block for more complex molecules. Its diverse functional groups facilitate varied synthetic pathways.

Biology: In biological studies, it serves as a probe for investigating cellular processes due to its potential bioactivity. It interacts with specific proteins and enzymes, aiding in the study of biochemical pathways.

Medicine: Its bioactive properties make it a candidate for drug development. It is tested for efficacy against various diseases, including cancer and infectious diseases.

Industry: In industrial applications, the compound's unique properties are leveraged for material science, such as developing advanced polymers and nanomaterials.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. These interactions modulate biological pathways, influencing cellular processes like apoptosis, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds:
  • N-phenylacetamide derivatives

  • Pyrrolidinone-based compounds

  • Benzo[d][1,3]dioxole-containing molecules

Uniqueness: N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide stands out due to its unique combination of functional groups

There you have it! This deep dive into the compound highlights its intricate chemistry and broad-ranging utility. Anything specific you need more detail on?

Biological Activity

N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic uses, supported by data tables and case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step reaction involving the formation of the sulfamoyl moiety and subsequent acetamide linkage. The synthesis typically employs various organic reactions such as amide coupling and cyclization processes.

Structural Formula

The molecular formula for this compound is C19H22N2O4SC_{19}H_{22}N_2O_4S.

  • Antibacterial Activity : The sulfamoyl group is known for its antibacterial properties. Compounds with similar structures have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition : The compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. In vitro studies indicate that compounds with similar functionalities can inhibit these enzymes effectively .
  • Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties, particularly against pancreatic cancer cell lines, through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50/Effectiveness
Compound AAntibacterialE. coli25 µg/mL
Compound BAChE InhibitionAChE46.42 µM
Compound CAnticancerPancreatic cancer cellsIC50 = 30 µM

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several sulfamoyl derivatives against Salmonella typhi. The results indicated that compounds similar to this compound displayed moderate to strong activity against this pathogen .
  • Enzyme Inhibition : Research focusing on enzyme inhibition demonstrated that certain derivatives exhibited selective inhibition towards BChE while having moderate effects on AChE, suggesting potential therapeutic applications in treating Alzheimer's disease .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, starting with functionalization of the pyrrolidinone core and subsequent sulfamoylation and acetamide coupling. Key challenges include:

  • Pyrrolidinone modification : Introducing the benzo[d][1,3]dioxole group requires regioselective substitution under inert conditions to avoid side reactions .
  • Sulfamoylation : Controlled addition of sulfamoyl chloride to the phenyl intermediate, monitored via thin-layer chromatography (TLC) to ensure intermediate purity .
  • Final coupling : Acetamide formation via nucleophilic acyl substitution, optimized using polar aprotic solvents (e.g., DMF) and bases like triethylamine .
    Methodological Tip : Use inert atmospheres (N₂/Ar) and low temperatures (−10°C to 0°C) during sulfamoylation to minimize hydrolysis .

Q. How is structural characterization performed for this compound?

Routine characterization combines:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the benzo[d][1,3]dioxole protons appear as a singlet at δ 6.0–6.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
  • Infrared (IR) Spectroscopy : Key bands include C=O stretches (pyrrolidinone: ~1700 cm⁻¹; acetamide: ~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Initial screening should focus on:

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Lipophilicity : Measure logP via shake-flask method or HPLC retention time to predict membrane permeability .

Advanced Research Questions

Q. How do structural modifications influence its pharmacokinetic profile?

Modification Impact Evidence
Benzo[d][1,3]dioxole Enhances lipophilicity (↑ logP) and metabolic stability via steric hindrance .
Sulfamoyl group Improves solubility in aqueous buffers but may reduce BBB penetration .
Pyrrolidinone core Facilitates hydrogen bonding with target enzymes (e.g., kinases) .

Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding modes before synthesizing analogs .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Common discrepancies arise from:

  • Assay conditions : Variability in buffer pH or DMSO concentration alters compound solubility. Standardize protocols (e.g., <0.1% DMSO) .
  • Cell line heterogeneity : Use isogenic cell lines or primary cells to reduce genetic variability .
  • Metabolic stability : Pre-treat compounds with liver microsomes to account for CYP450-mediated degradation .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener chemistry and easier purification .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. How does the compound interact with specific biological targets?

Computational and experimental studies suggest:

  • Kinase inhibition : The acetamide moiety binds to ATP pockets via hydrogen bonds, while the benzo[d][1,3]dioxole group occupies hydrophobic regions .
  • Receptor antagonism : Molecular dynamics simulations predict strong van der Waals interactions with G-protein-coupled receptors (GPCRs) .
    Validation Tip : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

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